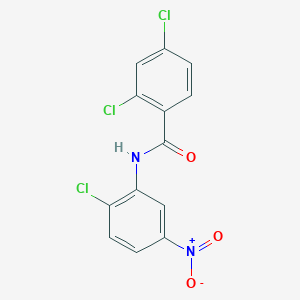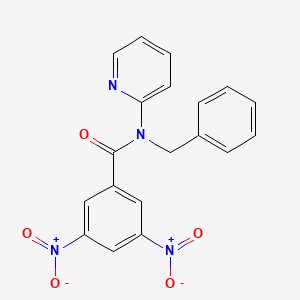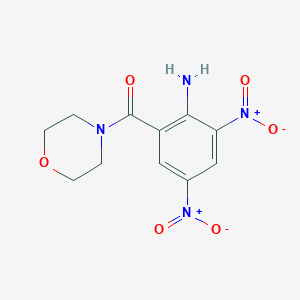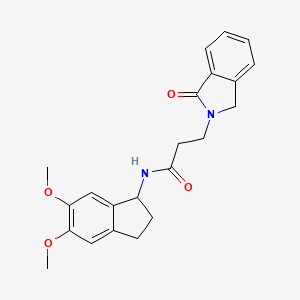![molecular formula C14H21N3OS B11022399 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11022399.png)
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a thiomorpholine ring fused with a cycloheptapyridazinone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the reaction of thiomorpholine with a suitable precursor, such as a cycloheptapyridazinone derivative. One common method involves the use of formaldehyde as a cross-linking agent to attach the thiomorpholine moiety to the cycloheptapyridazinone core . The reaction is usually carried out in a solvent like ethanol under reflux conditions, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cycloheptapyridazinone core can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiomorpholine derivatives.
Scientific Research Applications
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with active sites, while the cycloheptapyridazinone core can modulate the activity of the target molecule . This dual interaction mechanism allows the compound to exert its biological effects through multiple pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Thiomorpholinylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one: This compound has a similar structure but with a cyclopentane ring instead of a cycloheptane ring.
4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol: This compound features a phenol group instead of a pyridazinone core.
Uniqueness
The uniqueness of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one lies in its combination of a thiomorpholine ring with a cycloheptapyridazinone core, which imparts distinct chemical and biological properties not found in similar compounds. This unique structure allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H21N3OS |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C14H21N3OS/c18-14-10-12-4-2-1-3-5-13(12)15-17(14)11-16-6-8-19-9-7-16/h10H,1-9,11H2 |
InChI Key |
SAOOQFXDABRTID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-hydroxyphthalazin-1-yl)-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11022334.png)
![N-(4-bromo-2-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11022342.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11022346.png)

![N-(1H-indol-5-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11022360.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11022381.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11022401.png)

![4-[(2-Fluoro-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11022403.png)
